molecular formula C16H15N3O4S B2944911 1-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1795191-56-8

1-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No. B2944911
CAS RN: 1795191-56-8
M. Wt: 345.37
InChI Key: ONNQOXMPLLJBFJ-UHFFFAOYSA-N
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Description

The compound “1-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule that contains a pyrrolidine-2,5-dione ring, which is a five-membered ring with nitrogen heterocycles . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases . The pyrrolidine-2,5-dione scaffold has been identified as valuable in the treatment of epilepsy .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a library of 1,3-disubstituted pyrrolidine-2,5-diones was synthesized via cyclocondensations of dicarboxylic acids with properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines .


Molecular Structure Analysis

The molecular structure of pyrrolidine-2,5-dione derivatives is characterized by a five-membered ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine-2,5-dione derivatives are typically characterized by the formation of two bonds in a single operation . The reaction conditions and synthetic strategies used can greatly influence the biological activity of the resulting compounds .

Scientific Research Applications

Synthesis and Biological Activity

  • Anticoagulant Activity : Research has shown the synthesis of derivatives related to pyrroloquinoline structures that exhibit inhibitory activity against blood coagulation factors, highlighting their potential in developing new anticoagulant therapies (Novichikhina et al., 2020).
  • Anticonvulsant Activity : Derivatives based on pyrrolidine-2,4-dione (tetramic acid) have been synthesized and shown to possess anticonvulsant activity, indicating their applicability in neuropharmacology (Sorokina et al., 2007).
  • Antitumor Agents : Studies on pyridoisoquinolindione and dihydrothienoquinolindione derivatives have revealed potent cytotoxic activity against various cancer cell lines, demonstrating their potential as antitumor agents (Bolognese et al., 2004).

Antimicrobial and Antitumor Evaluation

  • Antimicrobial Activity : Novel quinolin-8-ol derivatives have shown higher antimicrobial activity, underscoring their importance in addressing antibiotic resistance (Patel et al., 2011).
  • Structure-Activity Relationship (SAR) : Research into quinoline-6,9-diones and indoloquinoline-1,4-diones provides insights into SAR, aiding in the design of compounds with enhanced antitumor activity (Helissey et al., 1994).

Quinoline Compounds in Cancer Drug Discovery

  • Cancer Drug Discovery : Quinoline compounds are recognized for their broad spectrum of biological activities, including anticancer activities. Their synthetic versatility allows for the generation of diverse derivatives with potential therapeutic benefits (Solomon & Lee, 2011).

Crystal Structure and Chemical Synthesis

  • Crystal Structure Analysis : Studies on the crystal structure of derivatives provide valuable information on molecular conformations and interactions, aiding in the understanding of their biological activities (Mathusalini et al., 2015).

Antiplasmodial Activity

  • Against Malaria : Research into quinolinyl-pyrrolopyrimidinone derivatives demonstrates significant antiplasmodial activity, highlighting their potential in malaria treatment (Rogério et al., 2019).

Molecular Docking Studies

  • Molecular Docking : In silico molecular docking studies of quinazolin-2,4-dione derivatives offer insights into their binding interactions with biological targets, facilitating the discovery of new antimalarial agents (Abdelmonsef et al., 2020).

properties

IUPAC Name

1-(1-quinolin-8-ylsulfonylazetidin-3-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c20-14-6-7-15(21)19(14)12-9-18(10-12)24(22,23)13-5-1-3-11-4-2-8-17-16(11)13/h1-5,8,12H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNQOXMPLLJBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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